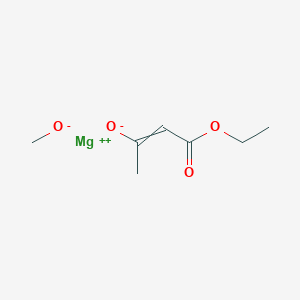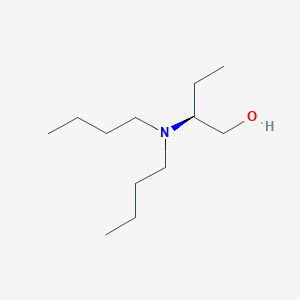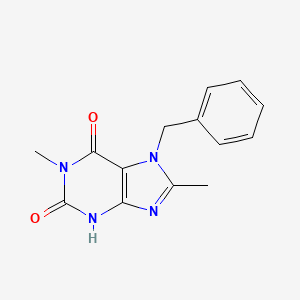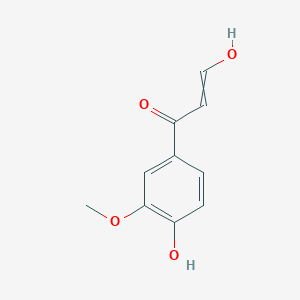![molecular formula C28H16N2O4 B14270912 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone CAS No. 139357-02-1](/img/structure/B14270912.png)
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a naphthoquinoxaline core with diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone typically involves the condensation of o-phenylenediamine with benzil in the presence of a suitable catalyst. One common method includes:
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of bi-catalyzed oxidative coupling methods . These methods aim to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylquinoxaline: A simpler analog with similar structural features but lacking the naphthoquinoxaline core.
2,3-Diethylnaphtho[2,3-g]quinoxaline-6,11-dione: Another derivative with ethyl substituents instead of phenyl groups.
Uniqueness
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
139357-02-1 |
|---|---|
Formule moléculaire |
C28H16N2O4 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2,3-diphenyl-1,4-dihydronaphtho[3,2-g]quinoxaline-5,6,11,12-tetrone |
InChI |
InChI=1S/C28H16N2O4/c31-25-17-13-7-8-14-18(17)26(32)20-19(25)27(33)23-24(28(20)34)30-22(16-11-5-2-6-12-16)21(29-23)15-9-3-1-4-10-15/h1-14,29-30H |
Clé InChI |
XMYXVBYAATVHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C(N2)C(=O)C4=C(C3=O)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)

![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)


